molecular formula C11H15BrN4O3 B2614738 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione CAS No. 115308-41-3

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

Cat. No. B2614738
CAS RN: 115308-41-3
M. Wt: 331.17
InChI Key: CIWPYGKQNZGERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, also known as BAY 60-6583, is a selective adenosine A2B receptor agonist. It was first synthesized in 2005 by scientists at Bayer Schering Pharma AG. Since then, it has been extensively studied for its potential applications in various fields including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, belonging to the purine derivative family, has been explored in various synthetic pathways demonstrating significant biological activities. A related study highlighted the synthesis of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones, which include similar ethoxyethyl groups and have shown high antimicrobial activity against bacterial and fungal strains. This underscores the potential of ethoxyethyl-bearing compounds for developing new antimicrobial agents (Ashok et al., 2015).

Role in Organic Synthesis

In organic synthesis, derivatives similar to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione have been utilized as intermediates for constructing complex molecules. For instance, brominated compounds have been effectively used in the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the versatility of bromo and ethoxyethyl groups in facilitating cyclization reactions to yield heterocyclic compounds with potential biological activities (Majumdar et al., 2001).

Photolysis and Dimerization Reactions

The unique structure of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione suggests its potential in photolysis and dimerization reactions. Similar compounds have been synthesized through photolysis, leading to spiro-dienone compounds, indicating the capability of bromo and ethoxyethyl substituents in promoting photo-induced reactions for synthesizing complex organic molecules (Horii et al., 1974).

Crystal Structure and Molecular Interactions

Research on compounds with structural similarities to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione has also focused on their crystal structures and intermolecular interactions. For instance, a detailed quantitative analysis of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, suggesting the potential application of such molecules in designing new materials. This points to the importance of structural studies in understanding the material properties of bromo and ethoxyethyl-bearing compounds (Shukla et al., 2020).

properties

IUPAC Name

8-bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPYGKQNZGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

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